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Compound of Interest

Compound Name:
6-O-Methyl-alpha-D-

galactopyranose

Cat. No.: B12677766 Get Quote

An In-depth Technical Guide to 6-O-Methyl-
alpha-D-galactopyranose
This technical guide provides a comprehensive overview of the physical and chemical

properties of 6-O-Methyl-alpha-D-galactopyranose. It is intended for researchers, scientists,

and professionals in the field of drug development and carbohydrate chemistry. This document

summarizes available data, outlines experimental protocols for its synthesis and

characterization, and provides a visual representation of a potential synthetic pathway.

Physical Properties
Experimentally determined physical properties for 6-O-Methyl-alpha-D-galactopyranose are

not readily available in the surveyed literature. However, computed properties have been

obtained from chemical databases. For comparative purposes, the experimental physical

properties of its well-characterized isomer, methyl-alpha-D-galactopyranoside (the 1-O-methyl

isomer), are also presented.

Table 1: Computed Physical Properties of 6-O-Methyl-alpha-D-galactopyranose
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Property Value Source

Molecular Formula C₇H₁₄O₆ [1]

Molecular Weight 194.18 g/mol [1]

Exact Mass 194.07903816 Da [1]

Topological Polar Surface Area 99.4 Å² [1]

Hydrogen Bond Donor Count 4 [1]

Hydrogen Bond Acceptor

Count
6 [1]

Rotatable Bond Count 3 [1]

XLogP3-AA -2.6 [1]

Table 2: Experimental Physical Properties of Methyl-alpha-D-galactopyranoside (1-O-Methyl

Isomer)

Property Value Source

CAS Number 3396-99-4 [2]

Appearance White crystalline solid [3]

Melting Point 114-117 °C [2][3]

Optical Rotation
[α]20/D +173° to +180° (c=1.5

in water)
[3]

Solubility Soluble in water and methanol. [3]

Chemical Properties and Reactivity
6-O-Methyl-alpha-D-galactopyranose is a monosaccharide derivative with a methyl ether at

the C-6 position. This modification influences its reactivity compared to unsubstituted

galactose. The primary hydroxyl group at C-6 is protected, which can direct further chemical
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modifications to the secondary hydroxyl groups at C-2, C-3, and C-4. The anomeric hydroxyl

group at C-1 retains its reactivity, allowing for the formation of glycosidic bonds.

Key aspects of its chemical reactivity include:

Glycosylation: The anomeric hydroxyl group can react with alcohols under acidic conditions

to form glycosides.[4]

Acylation and Alkylation: The remaining free hydroxyl groups (at C-1, C-2, C-3, and C-4) can

be acylated or alkylated using standard protecting group chemistry.[5]

Oxidation: The secondary alcohols can be oxidized to ketones under appropriate conditions.

Experimental Protocols
Proposed Synthesis of 6-O-Methyl-alpha-D-
galactopyranose
A specific, optimized protocol for the synthesis of 6-O-Methyl-alpha-D-galactopyranose is not

detailed in the surveyed literature. However, a plausible multi-step synthesis can be proposed

based on established carbohydrate chemistry methodologies, such as the selective protection

and deprotection of hydroxyl groups. One such approach involves the selective tosylation of

the primary hydroxyl group of a protected galactopyranoside, followed by methylation and

deprotection.

Step 1: Synthesis of Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside This intermediate can

be prepared from methyl-alpha-D-galactopyranoside through a sequence of tritylation of the

primary hydroxyl group, acetylation of the secondary hydroxyls, and subsequent detritylation.

Step 2: Selective 6-O-Methylation A more direct, though potentially lower-yielding, approach

would be the selective methylation of a suitably protected galactopyranose derivative. The

relative reactivity of the hydroxyl groups often allows for preferential reaction at the more

accessible C-6 position.

A Proposed Two-Step Synthesis from a Protected Intermediate:
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Selective Tosylation of a Protected Galactopyranoside: Starting with a commercially

available, suitably protected galactopyranose derivative (e.g., with acetyl or benzyl protecting

groups on C-1, C-2, C-3, and C-4), the free primary hydroxyl at C-6 can be selectively

tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.[6]

Detosylation and Methylation: The tosyl group is a good leaving group and can be displaced.

However, a more controlled approach would be reductive cleavage of the tosyl group to

regenerate the hydroxyl, followed by methylation. Alternatively, direct methylation of the

partially protected sugar could be attempted.

A proposed workflow for the synthesis is depicted in the diagram below.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

anomeric proton (around 4.5-5.0 ppm with a small coupling constant for the alpha anomer),

ring protons (typically in the 3.4-4.2 ppm region), and a singlet for the methyl group protons

at the C-6 position (around 3.4 ppm). The chemical shifts can be influenced by the solvent

and temperature.[7][8][9][10][11]

¹³C NMR: The carbon NMR spectrum would show distinct signals for the anomeric carbon

(around 100 ppm), the ring carbons (in the 60-80 ppm range), and the methyl carbon

(around 60 ppm).

Mass Spectrometry (MS):

Electrospray Ionization (ESI-MS): This would be used to determine the molecular weight of

the compound. The expected [M+Na]⁺ adduct would be at m/z 217.07.

Gas Chromatography-Mass Spectrometry (GC-MS) of a derivatized sample: For detailed

structural analysis, the compound can be permethylated, hydrolyzed, reduced, and

acetylated to form partially methylated alditol acetates (PMAAs). The fragmentation pattern

in GC-MS would confirm the position of the methyl group.[12][13][14][15] The fragmentation

typically occurs between carbon atoms in the sugar chain, and the masses of the resulting

fragments can elucidate the substitution pattern.[16]
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Mandatory Visualizations

Starting Material Protection Methylation Deprotection Final Product

Methyl-alpha-D-galactopyranoside 1. Tritylation (TrCl, Pyridine)
Selective protection of C-6 OH

 2. Acetylation (Ac2O, Pyridine)
Protection of C-2, C-3, C-4 OHs

 3. Detritylation (AcOH)
Selective deprotection of C-6 OH

 4. Methylation (e.g., NaH, MeI)
Methylation of C-6 OH

 5. Deacetylation (e.g., NaOMe, MeOH)
Removal of acetyl groups

 6-O-Methyl-alpha-D-galactopyranose 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-O-Methyl-alpha-D-galactopyranose.

Biological Context and Potential Applications
Natural Occurrence
6-O-Methyl-alpha-D-galactopyranose has been identified as a constituent of natural

products. It is found in the red marine alga Digenea simplex.[1] It is also a component of

porphyran, a complex polysaccharide from red algae of the genus Porphyra, where it exists as

6-O-methyl-D-galactose residues.[17]

Potential Research Applications
While specific biological activities of isolated 6-O-Methyl-alpha-D-galactopyranose are not

extensively documented, its presence in natural polysaccharides suggests a role in the

biological properties of these larger molecules. As a synthetic building block, it is valuable for:

Glycobiology Research: The synthesis of oligosaccharides containing this motif can help in

elucidating the structure-activity relationships of complex carbohydrates.

Drug Development: Monosaccharide derivatives are often explored as potential therapeutic

agents, including as inhibitors of enzymes such as O(6)-methylguanine-DNA

methyltransferase (MGMT).[3] The unique methylation pattern of this compound could be

explored for targeted biological activity.

Metabolic Studies: The metabolism of methylated sugars is an area of interest, particularly in

organisms that consume algae containing these compounds.[17]
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In conclusion, while 6-O-Methyl-alpha-D-galactopyranose is a known natural product, a

comprehensive experimental characterization is still lacking in the scientific literature. The

information and proposed protocols in this guide are intended to provide a solid foundation for

researchers interested in further exploring the chemistry and biology of this specific methylated

sugar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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